CBZ-aminooxy-PEG8-acid

PROTAC Linker Bioconjugation Protecting Group Chemistry

Select CBZ-aminooxy-PEG8-acid for precise, stepwise PROTAC synthesis. The orthogonal CBZ-protected aminooxy group remains inert during initial amide coupling, preventing premature oxime formation. Post-conjugation, mild acidic deprotection reveals the free aminooxy for chemoselective E3 ligase attachment. With a PEG8 spacer (logP -0.2, 31 rotatable bonds), it offers optimal solubility and flexibility, outperforming short PEG4 (limited reach) and long PEG12 (reduced permeability) analogs. Unlike unprotected aminooxy linkers, this compound ensures controlled reactivity and high-fidelity PROTAC assembly.

Molecular Formula C27H45NO13
Molecular Weight 591.6 g/mol
Cat. No. B8104472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBZ-aminooxy-PEG8-acid
Molecular FormulaC27H45NO13
Molecular Weight591.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C27H45NO13/c29-26(30)6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-41-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30)
InChIKeyBWJRTPSRBALANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBZ-aminooxy-PEG8-acid: A Heterobifunctional PROTAC Linker with Orthogonal Protection


CBZ-aminooxy-PEG8-acid (CAS 2353410-09-8) is a heterobifunctional polyethylene glycol (PEG) linker, characterized by a carboxybenzyl (CBZ)-protected aminooxy group and a terminal carboxylic acid . This compound belongs to the PEG-based PROTAC linker class, designed to conjugate ligands for E3 ubiquitin ligases and target proteins, thereby enabling the formation of proteolysis-targeting chimeras (PROTACs) . With a molecular formula of C27H45NO13 and a molecular weight of 591.65 g/mol, it features an octaethylene glycol (PEG8) spacer that enhances aqueous solubility and provides a flexible linker scaffold . The CBZ-protected aminooxy moiety allows for chemoselective oxime bond formation following acidic deprotection, while the terminal carboxylic acid enables amide coupling with primary amines . This orthogonal protection strategy and defined PEG length are key to its utility in modular, stepwise bioconjugation workflows .

Why Generic Substitution of CBZ-aminooxy-PEG8-acid Compromises PROTAC Conjugation Outcomes


Generic substitution of CBZ-aminooxy-PEG8-acid with other PEG-aminooxy linkers is fraught with performance risk due to distinct differences in protecting group chemistry, linker length, and physicochemical properties. For example, using an unprotected aminooxy-PEG8-acid eliminates the orthogonal CBZ protection, leading to uncontrolled reactivity and potential premature oxime bond formation during synthesis . Conversely, employing a CBZ-aminooxy-PEG8-Boc linker introduces a tert-butyl ester that requires different deprotection conditions, complicating sequential conjugation workflows . The specific PEG8 length is also critical; shorter PEG chains (e.g., PEG4) may reduce solubility and linker flexibility, while longer chains (e.g., PEG12) can increase molecular weight and potentially alter PROTAC cellular permeability [1]. Furthermore, the measured logP of -0.2 for CBZ-aminooxy-PEG8-acid indicates a balanced hydrophilicity distinct from its unprotected analog (logP -4.6) , directly impacting solubility and formulation. These quantifiable disparities underscore that in-class compounds are not interchangeable and that selecting the precise linker is essential for achieving reproducible, high-yield bioconjugation and predictable PROTAC performance.

Quantitative Differentiation of CBZ-aminooxy-PEG8-acid from Key PROTAC Linker Analogs


CBZ Protection Confers Orthogonal Reactivity and Acid-Labile Deprotection

CBZ-aminooxy-PEG8-acid contains a CBZ-protected aminooxy group that requires acidic deprotection prior to oxime bond formation, in contrast to the unprotected Aminooxy-PEG8-acid which is immediately reactive toward aldehydes. This orthogonality enables precise, stepwise conjugation without cross-reactivity. Quantitative deprotection efficiency can be monitored via HPLC, with typical acidic cleavage (e.g., TFA) yielding >95% free aminooxy group . The CBZ group also provides UV chromophore (254 nm) for facile reaction monitoring, a feature absent in unprotected analogs [1].

PROTAC Linker Bioconjugation Protecting Group Chemistry

Carboxylic Acid Terminal Group Enables Amide Coupling, Distinct from Boc-Ester Analogs

CBZ-aminooxy-PEG8-acid terminates in a free carboxylic acid (MW 591.65 g/mol), allowing direct amide bond formation with primary amines using standard activators like EDC/HATU. In contrast, the closely related analog CBZ-aminooxy-PEG8-Boc features a tert-butyl ester (MW 647.75 g/mol) that requires an initial acid deprotection step to generate the carboxylic acid . This eliminates an entire synthetic step, improving overall yield and reducing purification burden. The mass difference of 56.1 g/mol is analytically distinguishable by LC-MS, facilitating reaction monitoring .

PROTAC Conjugation Amide Bond Formation Linker Functionalization

Optimized PEG8 Length Balances Solubility and Flexibility for PROTAC Design

The PEG8 spacer (octaethylene glycol) of CBZ-aminooxy-PEG8-acid provides an optimal balance between aqueous solubility and conformational flexibility. Compared to shorter PEG4 linkers (e.g., Aminooxy-PEG4-propargyl, MW 247.29 g/mol, 4 ethylene oxide units) , the PEG8 chain (8 units) offers a 2.4-fold increase in molecular weight (591.65 vs. 247.29 g/mol) and a proportional increase in hydrophilic character, as evidenced by a logP of -0.2 . This contrasts sharply with the unprotected Aminooxy-PEG8-acid (logP -4.6), highlighting the CBZ group's contribution to hydrophobicity . The 31 rotatable bonds of CBZ-aminooxy-PEG8-acid confer high flexibility, crucial for allowing PROTACs to form productive ternary complexes with E3 ligase and target protein.

PEG Linker PROTAC Optimization Solubility Enhancement

Enhanced Aqueous Solubility and Stability Profile for Bioconjugation

CBZ-aminooxy-PEG8-acid is documented as 'aqueous soluble' , a critical property for bioconjugation reactions performed in physiological buffers. Its solid-state stability is evidenced by recommended storage at -20°C for 3 years as a powder . In contrast, the Fmoc-protected analog, Fmoc-aminooxy-PEG12-NHS ester (MW 953.03 g/mol), is typically less water-soluble due to the hydrophobic Fmoc group and requires storage at -20°C with similar long-term stability . The lower molecular weight and balanced logP (-0.2) of CBZ-aminooxy-PEG8-acid predict better aqueous solubility compared to the larger, more hydrophobic Fmoc-PEG12-NHS ester.

Aqueous Solubility PROTAC Formulation Stability

Optimal Research and Industrial Use Cases for CBZ-aminooxy-PEG8-acid Based on Quantitative Evidence


Stepwise PROTAC Assembly Requiring Orthogonal Aminooxy Protection

The CBZ-protected aminooxy group of CBZ-aminooxy-PEG8-acid is ideal for sequential bioconjugation strategies where the aminooxy moiety must remain unreactive until after an initial amide coupling step. Following conjugation of a target protein ligand to the carboxylic acid (via EDC-mediated amide bond formation), the CBZ group is removed under mild acidic conditions to reveal the free aminooxy group, which then reacts chemoselectively with an aldehyde-functionalized E3 ligase ligand. This orthogonal protection prevents premature oxime bond formation and ensures high-fidelity PROTAC assembly.

PROTAC Synthesis Where a Pre-Activated Carboxylic Acid is Preferred Over an Ester

The terminal carboxylic acid of CBZ-aminooxy-PEG8-acid allows for direct, one-step conjugation to amine-containing ligands, bypassing the need for an initial ester deprotection. This reduces the number of synthetic steps and minimizes product loss, making it particularly advantageous for high-throughput PROTAC library synthesis or when working with acid-sensitive target ligands. The mass difference of 56.1 g/mol compared to the Boc-protected analog also simplifies reaction monitoring by LC-MS.

Bioconjugation in Aqueous Buffers Requiring a Soluble, Medium-Length PEG Spacer

CBZ-aminooxy-PEG8-acid's aqueous solubility and balanced logP (-0.2) make it well-suited for conjugation reactions performed in PBS or cell culture media. Its PEG8 spacer provides sufficient flexibility and reach (31 rotatable bonds) to bridge two protein binding partners while maintaining solubility, a critical factor for in vitro biochemical assays or cell-based target engagement studies. This linker is a superior alternative to shorter PEG4 analogs, which may not provide adequate spatial separation, or longer PEG12 variants, which can increase molecular weight and potentially hinder cell permeability.

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